

Cyclohexanone-d4: A Technical Guide to Commercial Availability, Suppliers, and Applications

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Compound of Interest

Compound Name: Cyclohexanone-2,2,6,6-d4

Cat. No.: B085639

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Cyclohexanone-d4, a deuterated analog of cyclohexanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed comparison of suppliers, technical specifications, and practical experimental protocols.

Commercial Availability and Supplier Comparison

Cyclohexanone-d4 is available from several reputable suppliers of stable isotope-labeled compounds. The following tables provide a comparative summary of key suppliers and their product specifications to aid in the selection of the most suitable material for your research needs.

Table 1: Major Suppliers of Cyclohexanone-d4

Supplier	Product Name	Catalog Number	Website
Sigma-Aldrich (Merck)	Cyclohexanone-2,2,6,6-d4	176613	--INVALID-LINK--
Cambridge Isotope Laboratories, Inc.	Cyclohexanone (2,2,6,6-D ₄ , 98%)	DLM-3018	--INVALID-LINK--
CDN Isotopes	Cyclohexanone-2,2,6,6-d4	D-0880	--INVALID-LINK--
Santa Cruz Biotechnology, Inc.	Cyclohexanone-2,2,6,6-d4	sc-210083	--INVALID-LINK--

Table 2: Technical Specifications of Commercially Available Cyclohexanone-d4

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity (atom % D)	Chemical Purity
Sigma-Aldrich (Merck)[1]	1006-03-7	C ₆ D ₄ H ₆ O	102.17	≥98	≥99% (CP)
Cambridge Isotope Laboratories, Inc.	1006-03-7	C ₆ H ₆ D ₄ O	102.17	98%	Not specified
CDN Isotopes	1006-03-7	C ₆ H ₆ D ₄ O	102.17	98	Not specified
Santa Cruz Biotechnology, Inc.[2]	1006-03-7	C ₆ D ₄ H ₆ O	102.17	≥98%	Not specified

Table 3: Physical and Chemical Properties of Cyclohexanone-d4

Property	Value	Reference
Appearance	Colorless liquid	General knowledge
Boiling Point	153 °C (lit.)	[1]
Melting Point	-47 °C (lit.)	[1]
Density	0.986 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.449 (lit.)	[1]

Experimental Protocols

Cyclohexanone-d₄ is a valuable tool in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based quantitative analysis. The following sections provide detailed methodologies for its use in these key applications.

Use of Cyclohexanone-d₄ as an Internal Standard for GC-MS Analysis

Deuterated compounds are ideal internal standards for mass spectrometry applications as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass.

Objective: To quantify the concentration of an analyte in a complex matrix using Cyclohexanone-d₄ as an internal standard.

Materials:

- Analyte of interest
- Cyclohexanone-d₄ (as internal standard)
- Organic solvent (e.g., ethyl acetate, dichloromethane)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

- Volumetric flasks and pipettes
- Sample matrix (e.g., plasma, urine, environmental sample)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.
 - Prepare a stock solution of Cyclohexanone-d₄ at a known concentration (e.g., 1 mg/mL) in the same organic solvent.
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix to achieve a range of concentrations that bracket the expected analyte concentration in the unknown samples.
 - To each calibration standard, add a fixed amount of the Cyclohexanone-d₄ stock solution. The final concentration of the internal standard should be consistent across all standards and samples.
- Sample Preparation:
 - To a known volume or weight of the unknown sample, add the same fixed amount of the Cyclohexanone-d₄ stock solution as was added to the calibration standards.
 - Perform a sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.
 - Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
- GC-MS Analysis:
 - Inject a fixed volume of the prepared standards and samples into the GC-MS system.

- Develop a GC method to achieve chromatographic separation of the analyte and Cyclohexanone-d4.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and Cyclohexanone-d4.
- Data Analysis:
 - For each standard and sample, determine the peak area of the analyte and the internal standard.
 - Calculate the response factor (RF) for each calibration standard using the following formula: $RF = (Area_{analyte} / Concentration_{analyte}) / (Area_{IS} / Concentration_{IS})$
 - Create a calibration curve by plotting the area ratio ($Area_{analyte} / Area_{IS}$) against the concentration ratio ($Concentration_{analyte} / Concentration_{IS}$).
 - Determine the concentration of the analyte in the unknown samples by using the area ratio from the sample and the calibration curve.

NMR Sample Preparation with Cyclohexanone-d4

Cyclohexanone-d4 can be used as a solvent or an internal reference standard in NMR spectroscopy.

Objective: To prepare a sample for NMR analysis using Cyclohexanone-d4.

Materials:

- Analyte of interest
- Cyclohexanone-d4
- NMR tube (5 mm)
- Pipette or syringe
- Vortex mixer

Procedure:

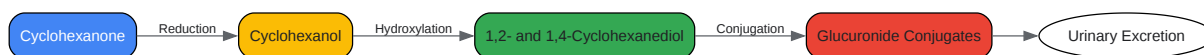
- **Solvent Selection:** If Cyclohexanone-d₄ is to be used as the solvent, ensure the analyte is soluble in it.
- **Sample Weighing:** Accurately weigh a suitable amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) directly into the NMR tube or a small vial.
- **Solvent Addition:** Add approximately 0.5-0.7 mL of Cyclohexanone-d₄ to the NMR tube containing the analyte.
- **Dissolution:** Cap the NMR tube and vortex or gently shake until the analyte is completely dissolved. If the sample does not fully dissolve, it may be necessary to filter the solution to remove any particulate matter.
- **Transfer (if applicable):** If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a pipette or syringe.
- **Final Volume Adjustment:** Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR probe's detection region (typically a height of about 4-5 cm).
- **Labeling:** Clearly label the NMR tube with the sample identification.

Visualizations

Metabolic Pathway of Cyclohexanone

The following diagram illustrates the primary metabolic pathway of cyclohexanone in humans.

[1] This pathway involves the reduction of cyclohexanone to cyclohexanol, followed by hydroxylation to form cyclohexanediols, which are then conjugated and excreted.

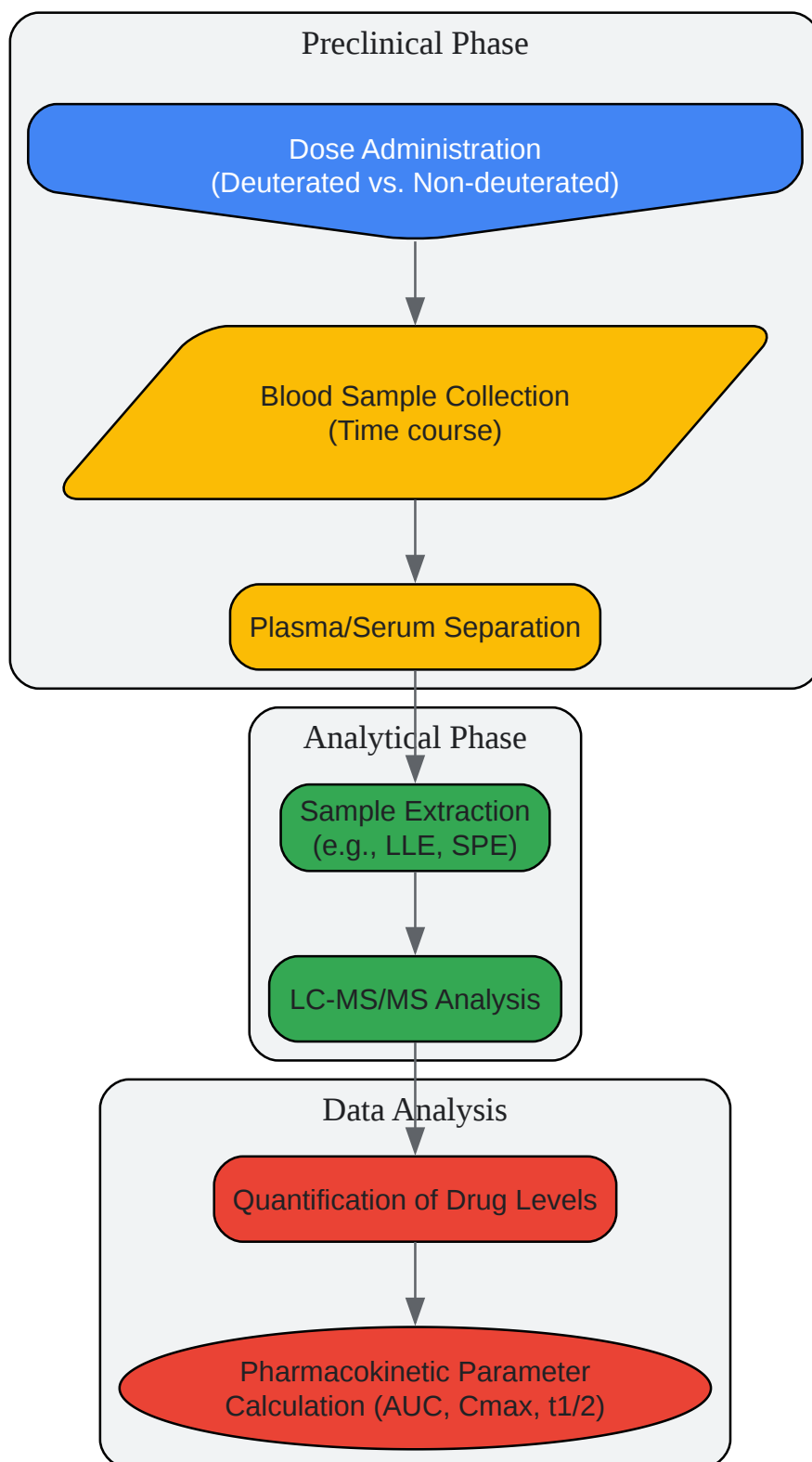


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Caption: Metabolic pathway of cyclohexanone in humans.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines a typical workflow for an in vivo pharmacokinetic study of a deuterated compound compared to its non-deuterated analog.



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Caption: Workflow for a typical in vivo pharmacokinetic study.

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References

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